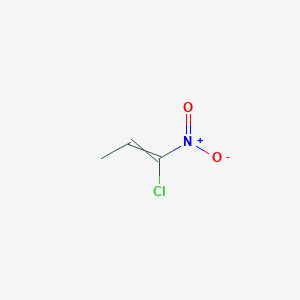

1-Chloro-1-nitroprop-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65514-05-8 |

|---|---|

Molecular Formula |

C3H4ClNO2 |

Molecular Weight |

121.52 g/mol |

IUPAC Name |

1-chloro-1-nitroprop-1-ene |

InChI |

InChI=1S/C3H4ClNO2/c1-2-3(4)5(6)7/h2H,1H3 |

InChI Key |

SRSKPQQFRAZCJY-UHFFFAOYSA-N |

Canonical SMILES |

CC=C([N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Utility and Applications in Advanced Organic Synthesis

Precursors for Diverse Heterocyclic Compounds

The activated double bond of 1-Chloro-1-nitroprop-1-ene makes it an exceptional starting material for the synthesis of various heterocyclic compounds. Its reactions often proceed through mechanisms like Michael additions followed by intramolecular cyclization or via cycloaddition pathways.

This compound is a valuable precursor for a variety of five-membered nitrogen-containing heterocycles.

Pyrrolidines: The synthesis of the pyrrolidine (B122466) ring, a common scaffold in many pharmaceuticals, can be achieved using nitroalkenes. enamine.net A key method involves the [3+2] cycloaddition of azomethine ylides, which can be generated in situ from the reaction of an amine and an aldehyde, with electron-deficient alkenes like this compound. enamine.net Another approach utilizes the reaction of nitroenamines with various carbonyl compounds to construct substituted pyrrolizine derivatives, which contain a pyrrolidine ring. clockss.org

Pyrazoles: Pyrazoles, another important class of nitrogen heterocycles with broad applications in medicinal chemistry, can be synthesized regioselectively from nitroolefins. nih.govnih.govbeilstein-journals.org A common strategy is the reaction of N-monosubstituted hydrazones with nitroolefins, which proceeds through a nitropyrazolidine intermediate that subsequently eliminates nitrous acid to form the aromatic pyrazole (B372694) ring. researchgate.net The Huisgen 1,3-dipolar cycloaddition of nitrile imines with haloalkenes, which act as alkyne surrogates, also provides a direct route to tetrasubstituted pyrazoles. nih.gov

Isoxazolines: The construction of the isoxazoline (B3343090) ring is efficiently accomplished via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. nih.govresearchgate.net Nitroalkenes, including this compound, are excellent dipolarophiles for this reaction. mdpi.com The nitrile oxides can be generated in situ from aldoximes or primary nitroalkanes, offering a convenient one-pot procedure for synthesizing a wide range of substituted isoxazolines. researchgate.netrushim.ruresearchgate.net

Pyrroles: Substituted pyrroles are accessible from nitroalkenes through various synthetic strategies. bohrium.comorganic-chemistry.orgrsc.org A notable method is the Barton-Zard pyrrole (B145914) synthesis, which involves the reaction of a nitroalkene with an α-isocyanoacetate ester in the presence of a base to yield highly functionalized pyrroles. rsc.org This reaction provides a convergent and efficient route to this fundamental heterocyclic system.

Table 1: Synthesis of Five-Membered Nitrogen Heterocycles from Nitroalkene Precursors

| Heterocycle | General Synthetic Method | Key Reactants with Nitroalkene | Reference |

|---|---|---|---|

| Pyrrolidine | [3+2] Cycloaddition | Azomethine Ylides | enamine.net |

| Pyrazole | Cyclocondensation | Hydrazones | researchgate.net |

| Isoxazoline | 1,3-Dipolar Cycloaddition | Nitrile Oxides | nih.govresearchgate.net |

| Pyrrole | Barton-Zard Synthesis | α-Isocyanoacetate Esters | rsc.org |

The reactivity of this compound also extends to the synthesis of oxygenated heterocycles.

Dihydrofurans: Densely substituted dihydrofurans can be prepared through cascade reactions involving α-functionalized nitroalkenes. acs.org One such method is the reaction with β-ketosulfones, which proceeds via a base-mediated Michael addition, followed by elimination of the nitro group and a 5-exo-trig cyclization to form the dihydrofuran ring. acs.org Another powerful approach is the one-pot, three-component condensation of a nitroalkene, an aldehyde, and a 1,3-dicarbonyl compound, often catalyzed by a Lewis base, which yields highly functionalized dihydrofurans with excellent diastereoselectivity. acs.orgorganic-chemistry.org

Furans: The furan (B31954) nucleus can also be constructed using nitroalkene chemistry. For instance, reactions of α-functionalized nitroalkenes with β-ketosulfones can be modulated to produce sulfonylfurans. acs.org While the classic Paal-Knorr synthesis relies on 1,4-dicarbonyl compounds, the versatility of nitroalkenes allows for their conversion into precursors suitable for furan synthesis. youtube.com

Beyond heterocycles, this compound is a valuable building block for carbocyclic systems, particularly five-membered rings.

Cyclopentanes: The synthesis of cyclopentane (B165970) derivatives often utilizes nitroalkenes as Michael acceptors. baranlab.org A common strategy involves the conjugate addition of an enolate to a nitroalkene, followed by an intramolecular cyclization (an intramolecular Henry reaction) to form the five-membered ring. This approach can be used to generate highly substituted cyclopentanes. baranlab.orgorganic-chemistry.org Furthermore, palladium-catalyzed [3+2] cycloaddition reactions between nitroalkenes and trimethylenemethane afford nitrocyclopentanes in excellent yields, which are versatile intermediates for further transformations into cyclopentenones or cyclopentylamines. organic-chemistry.org

Versatile Building Blocks for Complex Molecular Architectures

The diverse reactivity of this compound makes it a cornerstone for the synthesis of complex molecules. Its ability to participate in a variety of C-C and C-heteroatom bond-forming reactions allows for the rapid assembly of intricate molecular scaffolds from simple starting materials. The syntheses of the varied heterocyclic and carbocyclic systems detailed above underscore its role as a versatile building block. The nitro and chloro groups not only activate the alkene for initial reactions but can also be further transformed or eliminated, adding to the synthetic utility and allowing for the introduction of additional functional groups.

Role as Dienophiles and Electrophiles in Cascade Reactions

The electron-deficient nature of this compound makes it a potent electrophile and dienophile, enabling its participation in powerful cascade reactions.

Electrophile in Michael Additions: As a highly effective Michael acceptor, it readily reacts with a wide range of nucleophiles. wikipedia.orgyoutube.com This electrophilicity is the initiating step in many cascade sequences, such as the formation of dihydrofurans from 1,3-dicarbonyl compounds, where an initial Michael addition is followed by an intramolecular cyclization. acs.org Similarly, the synthesis of cyclopentanes via conjugate addition of enolates is a testament to its electrophilic character. baranlab.org

Dienophile in Diels-Alder Reactions: Nitroalkenes are known to be reactive dienophiles in Diels-Alder cycloadditions, readily reacting with dienes like cyclopentadiene (B3395910). wikipedia.org Theoretical studies on related compounds like 1-chloro-1-nitroethene (B13024322) confirm the polar nature of these reactions, leading to the formation of functionalized cyclohexene (B86901) derivatives. The presence of the ethyl group in this compound influences the stereochemical outcome of such cycloadditions.

Access to Functionalized Chiral Molecules via Enantioselective Transformations

A significant area of modern organic synthesis is the development of enantioselective reactions to produce single-enantiomer products. This compound is a suitable substrate for such transformations, particularly in asymmetric Michael additions.

The conjugate addition of nucleophiles to nitroalkenes can be rendered highly enantioselective by using chiral catalysts. nih.gov Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a chiral amine (e.g., from pyrrolidine), have proven to be exceptionally effective. beilstein-journals.orgrsc.orgresearchgate.net These catalysts activate the nitroalkene electrophile through hydrogen bonding and simultaneously orient the nucleophile for a stereoselective attack, leading to the formation of chiral products with high enantiomeric excess. rsc.orgnih.gov Although no new stereogenic centers are formed in certain macrocyclization reactions, the use of a chiral catalyst can be essential for the reaction to proceed efficiently by stabilizing the transition state. chemrxiv.orgnih.gov This principle highlights the broad potential of using chiral catalysts to control the reactivity and stereoselectivity of reactions involving precursors like this compound.

Table 2: Chiral Catalysts in Asymmetric Michael Additions to Nitroolefins

| Catalyst Type | Nucleophile | Key Feature | Reference |

|---|---|---|---|

| Chiral Bifunctional Thiourea | Ketones, Aldehydes | Dual activation via H-bonding | rsc.orgresearchgate.net |

| Chiral Bifunctional Squaramide | 1,2-Diketones | Rigid scaffold for stereocontrol | beilstein-journals.org |

| Chiral N-Heterocyclic Carbene | Alkyl Selenols | Noncovalent activation | nih.gov |

Mentioned Compounds

Due to the limited availability of specific spectroscopic data for the chemical compound this compound in publicly accessible scientific databases, a detailed article on its specific spectroscopic characterization cannot be generated at this time.

Extensive searches for experimental data pertaining to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy of this compound did not yield sufficient results to populate the requested sections and subsections with scientifically accurate and detailed research findings.

Information available for structurally related but distinct compounds, such as 1-chloro-1-nitropropane (B165096) or 1-chloro-1-propene, cannot be used as a substitute, as the spectroscopic properties of a molecule are unique to its specific structure. The presence of the nitro group and the double bond in a specific configuration in this compound would lead to characteristic spectral features that cannot be inferred from other molecules.

Therefore, to fulfill the request accurately and adhere to the strict outline provided, specific and verified spectroscopic data for this compound is required. Without this foundational information, the generation of a professional and authoritative article is not possible.

Spectroscopic Characterization Methodologies

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of key structural motifs. For 1-chloro-1-nitroprop-1-ene, the IR spectrum is characterized by absorption bands corresponding to its principal functional groups: the nitroalkene and the chloroalkene moieties.

The presence of the nitro group (-NO₂) is typically confirmed by two strong absorption bands in the IR spectrum, corresponding to asymmetric and symmetric stretching vibrations. The carbon-carbon double bond (C=C) of the propene backbone and the carbon-chlorine (C-Cl) bond also exhibit characteristic absorptions.

In a study involving the [3+2] cycloaddition reaction of (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone with 1-chloro-1-nitroethene (B13024322), a related halo-nitroalkene, the resulting isoxazolidine (B1194047) derivatives were analyzed by IR spectroscopy. growingscience.com The spectral data for the product, 3,4-trans-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-chloro-4-nitroisoxazolidine, showed characteristic bands for the nitro group at 1567 cm⁻¹ and 1352 cm⁻¹, and a band for the C-Cl bond at 807 cm⁻¹. growingscience.com

Based on the analysis of related compounds, the expected characteristic IR absorption bands for this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 | Strong |

| Alkene (C=C) | Stretch | 1620-1680 | Variable |

| Haloalkane (C-Cl) | Stretch | 600-800 | Strong |

| Alkyl (C-H) | Stretch | 2850-3000 | Medium |

These bands, particularly the strong absorptions for the nitro group, are definitive markers for the presence of the key functional groups in the this compound structure. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole. docbrown.info

Vapor Phase IR Analysis

Vapor phase or gas phase infrared spectroscopy provides information about molecules in the gaseous state, free from intermolecular interactions that occur in the condensed phase (liquid or solid). nist.gov This can lead to sharper, more defined absorption bands and the observation of rotational fine structure.

The analysis of single molecules in the gas phase represents an advanced application of this technique, allowing for the acquisition of spectra from the purest possible sample and revealing spectral features not observable in bulk measurements. nih.gov

| Functional Group | Vibrational Mode | Condensed Phase (Liquid Film) | Vapor Phase (Gas) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | Broad, ~1550 cm⁻¹ | Sharper, may show rotational structure |

| Nitro (NO₂) | Symmetric Stretch | Broad, ~1350 cm⁻¹ | Sharper, may show rotational structure |

| Alkene (C=C) | Stretch | ~1650 cm⁻¹ | ~1650 cm⁻¹, potentially sharper |

| C-H Bonds | Stretch/Bend | Broad envelopes | Resolved rotational-vibrational bands |

X-ray Diffraction Analysis for Solid-State Structural Confirmation of Derivatives

While this compound is a liquid at room temperature, its derivatives, particularly those formed through cycloaddition reactions, are often crystalline solids. Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry.

A study on the [3+2] cycloaddition reaction between various nitrile N-oxides and 3,3,3-trichloro-1-nitroprop-1-ene yielded crystalline isoxazoline (B3343090) derivatives. nih.gov Although the starting nitroalkene is different, the resulting heterocyclic structures are analogous to what would be expected from reactions with this compound. The X-ray diffraction analysis of one such derivative, 3-(4-methoxyphenyl)-4-nitro-5-(trichloromethyl)-4,5-dihydroisoxazole, provided detailed structural parameters. nih.govresearchgate.net

The analysis confirmed the formation of the five-membered heterocyclic ring and provided key structural data. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Triclinic | Defines the basic geometry of the unit cell. |

| Space Group | P-1 | |

| a (Å) | Specific numerical value | Dimensions of the unit cell. |

| b (Å) | Specific numerical value | |

| c (Å) | Specific numerical value | |

| α (°) | Specific numerical value | Angles of the unit cell. |

| β (°) | Specific numerical value | |

| γ (°) | Specific numerical value | |

| Key Torsion Angle (N2-C1-C2-C4) | -128.5(2)° | Defines the conformation of the substituents on the heterocyclic ring. nih.gov |

The study revealed that the five-membered isoxazoline ring was nearly flat. nih.gov Furthermore, the analysis identified weak intermolecular hydrogen bonds (C-H···O/N/Cl) that stabilize the crystal structure. nih.gov Such detailed structural insights are invaluable for understanding the reactivity and properties of these molecules.

Q & A

Q. Methodology :

- Catalyst selection : Use peroxide catalysts (e.g., benzoyl peroxide) during HCl addition to propene derivatives to enhance regioselectivity and minimize byproducts .

- Reactor design : Employ continuous flow reactors to maintain precise temperature control (e.g., 40–60°C) and improve reaction consistency, as batch reactors may lead to thermal degradation .

- Purification : Utilize fractional distillation under reduced pressure (e.g., 50–100 mmHg) to isolate the compound from isomers or unreacted precursors. Validate purity via GC-MS, referencing retention indices from databases like NIST .

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodology :

- NMR analysis : Compare H and C NMR chemical shifts with computed values (e.g., using DFT/B3LYP/6-31G* models) to confirm stereochemistry and detect impurities .

- Mass spectrometry : Analyze fragmentation patterns via EI-MS (70 eV) and cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) to verify molecular ion peaks (e.g., m/z 119 for [M]) .

- IR spectroscopy : Identify characteristic nitro (1530–1370 cm) and C-Cl (550–750 cm) stretches to differentiate from analogs like 1-Chloro-1-propene .

Advanced Research Questions

How can reaction mechanisms involving this compound be elucidated under electrophilic conditions?

Q. Methodology :

- Kinetic isotope effects (KIE) : Conduct H or C labeling experiments to track bond-breaking steps in nucleophilic substitution reactions .

- Computational modeling : Use Gaussian or ORCA software to simulate transition states (TS) and calculate activation energies (e.g., ΔG) for nitro-group participation in electrophilic pathways .

- Cross-validation : Compare experimental rate constants (e.g., via stopped-flow UV-Vis) with theoretical predictions to resolve mechanistic ambiguities .

How should researchers address contradictions in reported thermodynamic data for this compound?

Q. Methodology :

- Meta-analysis : Systematically review literature (e.g., IARC reports, NIST data) to identify outliers in properties like vapor pressure or enthalpy of formation .

- Replicate experiments : Standardize conditions (e.g., 25°C, 1 atm) and calibrate instruments (e.g., DSC for ΔH measurements) to minimize variability .

- Statistical rigor : Apply ANOVA or t-tests to assess significance of discrepancies, ensuring p < 0.05 thresholds .

What computational approaches are suitable for predicting the environmental fate of this compound?

Q. Methodology :

- QSPR modeling : Develop quantitative structure-property relationships using descriptors like logP and molecular polarizability to estimate biodegradation half-lives .

- Molecular docking : Simulate interactions with microbial enzymes (e.g., nitroreductases) using AutoDock Vina to predict metabolic pathways .

- Validation : Compare predicted vs. experimental soil sorption coefficients (K) from EPA DSSTox datasets .

Safety & Regulatory Considerations

What protocols are recommended for handling this compound in laboratory settings?

Q. Methodology :

- Risk assessment : Consult IARC monographs for carcinogenicity data (e.g., Group 2B classification) and implement fume hoods with >0.5 m/s airflow .

- Emergency response : Use ERG Guide 132 for spill management, including neutralization with 10% NaHCO and PPE guidelines (e.g., nitrile gloves, APR masks) .

- Waste disposal : Incinerate at >1200°C with scrubbers to prevent dioxin formation, adhering to ECHA CLP regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![General scheme of [3+2] cycloaddition between a nitrone and a halonitroalkene](https://i.imgur.com/3g7mY8L.png)